molecular formula C10H12O3 B1498327 4-Ethyl-3-methoxybenzoic acid CAS No. 948553-28-4

4-Ethyl-3-methoxybenzoic acid

Cat. No. B1498327
CAS RN: 948553-28-4
M. Wt: 180.2 g/mol
InChI Key: NQBCPBMNUWUJDJ-UHFFFAOYSA-N
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Description

4-Ethyl-3-methoxybenzoic acid is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It is related to 4-methoxybenzoic acid, which is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .

Scientific Research Applications

Encapsulation and Controlled Release of Flavor

  • Encapsulation of Flavor Molecules : Research demonstrated the successful intercalation of vanillic acid, which shares a similar methoxy and hydroxy substitution pattern on the benzene ring as 4-Ethyl-3-methoxybenzoic acid, into layered double hydroxide to produce nanohybrids for controlled release of flavor in foods (Hong, Oh, & Choy, 2008).

Spectroscopy and Analytical Applications

  • Vibrational and Surface-Enhanced Raman Spectra : The study on vanillic acid explored its spectral fingerprints and demonstrated the potential of surface-enhanced Raman scattering for analytical applications, indicating possibilities for similar compounds (Clavijo, Menendez, & Aroca, 2008).

Nanocomposite Synthesis

  • In Situ Synthesis of Nanocomposites : A study involved functionalization of multiwalled carbon nanotubes with methoxybenzoic acid and ethoxybenzoic acid derivatives for the production of nanocomposites, suggesting a route for modifying surface properties of materials (Lee et al., 2005).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties of Lichen Derivatives : Derivatives from a lichen showed significant antimicrobial and antioxidant activities, highlighting the potential of naturally occurring benzoic acid derivatives in pharmaceutical and cosmetic applications (Tatipamula & Vedula, 2019).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxybenzoic acid, suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . It also recommends using personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

properties

IUPAC Name

4-ethyl-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBCPBMNUWUJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652337
Record name 4-Ethyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-methoxybenzoic acid

CAS RN

948553-28-4
Record name 4-Ethyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-methoxy-benzoic acid (2.49 g, 10.9 mmol) and Pd(dppf)Cl2 (158 mg, 0.216 mmol) were stirred in dioxane (25 mL) and Et2Zn (22 mL, 1 M in hexanes, 22 mmol) was added. The reaction mixture was heated at 70° C. for 1 h. The mixture was cooled to room temperature and was quenched with MeOH (1.1 mL). The solution was diluted with ethyl acetate (20 mL) and was washed with 1 N HCl (10 mL). The combined organics were washed with brine, dried over sodium sulfate and evaporated to dryness to give 4-ethyl-3-methoxybenzoic acid. ESI-MS m/z calc. 180.1, found 179.1 (M−1)−; Retention time: 1.77 minutes (3 min run).
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
158 mg
Type
catalyst
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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